![molecular formula C16H28N4O3S2 B2826392 1,3,5-Trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide CAS No. 2415522-93-7](/img/structure/B2826392.png)
1,3,5-Trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide
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Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . It also contains a thiomorpholine group, which is a morpholine ring (a six-membered ring with one nitrogen atom and one oxygen atom) where one of the carbon atoms is replaced by a sulfur atom .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, particularly those involving the nitrogen atoms in the ring . Thiomorpholine derivatives can also participate in various reactions, particularly those involving the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the pyrazole ring could potentially make the compound aromatic and relatively stable . The thiomorpholine group could potentially make the compound polar and capable of participating in hydrogen bonding .Mechanism of Action
Future Directions
properties
IUPAC Name |
1,3,5-trimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3S2/c1-13-15(14(2)19(3)18-13)25(21,22)17-12-16(4-8-23-9-5-16)20-6-10-24-11-7-20/h17H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFYZESVKHWOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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